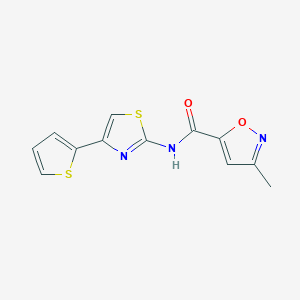![molecular formula C8H17ClN2 B2892718 2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride CAS No. 2580242-11-9](/img/structure/B2892718.png)
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propan-2-yl-2,6-diazaspiro[33]heptane;hydrochloride is a chemical compound with the molecular formula C8H16N2·HCl It is a spirocyclic amine, which means it contains a spiro-connected bicyclic structure with nitrogen atoms
作用机制
Target of Action
Similar compounds have been used in the development of protein degrader building blocks , suggesting that this compound may also interact with specific proteins to modulate their activity or stability.
Mode of Action
It’s suggested that it may function as a ligand for protein degradation . This implies that the compound could bind to specific proteins, marking them for degradation and thus altering the protein composition within the cell.
Biochemical Pathways
Given its potential role in protein degradation , it may impact pathways involving the targeted proteins, leading to downstream effects on cellular processes.
Result of Action
If it functions as a protein degrader , it could lead to the reduction or elimination of specific proteins within the cell, potentially altering cellular functions and processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-isopropyl-2,6-diazaspiro[3.3]heptane with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This can include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
化学反应分析
Types of Reactions
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure or the nitrogen atoms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitrogen oxides, while reduction can lead to various amine derivatives.
科学研究应用
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2,6-Diazaspiro[3.3]heptane: A similar compound without the isopropyl group.
Piperazine: A structurally related compound with a different ring system.
2-Isopropylpiperazine: Another related compound with a different ring structure.
Uniqueness
2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride is unique due to its spirocyclic structure and the presence of the isopropyl group, which can influence its chemical reactivity and binding properties. This makes it a valuable compound for various research applications.
属性
IUPAC Name |
2-propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.ClH/c1-7(2)10-5-8(6-10)3-9-4-8;/h7,9H,3-6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTHIIDYKIOUBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(C1)CNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
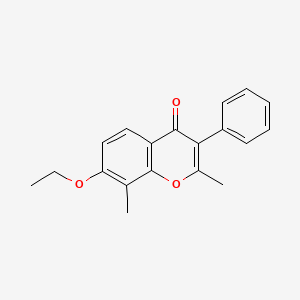
![(2-(Aminomethyl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone hydrochloride](/img/structure/B2892637.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2892638.png)
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3H,4H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-3-YL]ACETAMIDE](/img/structure/B2892639.png)
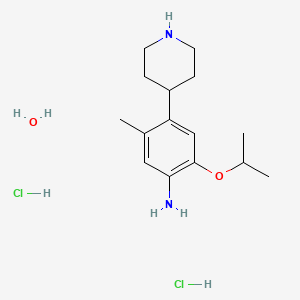
![(2S,4R)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B2892643.png)
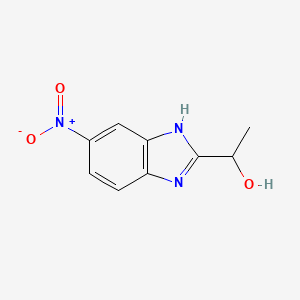
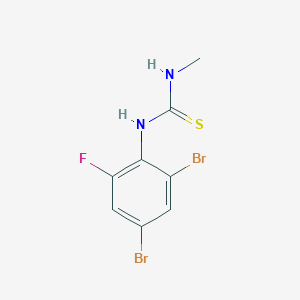
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-cyclopentylpropanamide](/img/structure/B2892650.png)
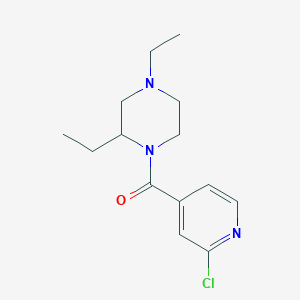
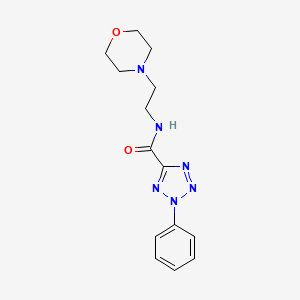
![2-Chloro-N-[(1R,3R)-3-morpholin-4-ylspiro[3.3]heptan-1-yl]propanamide](/img/structure/B2892654.png)
![1-(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2892655.png)
